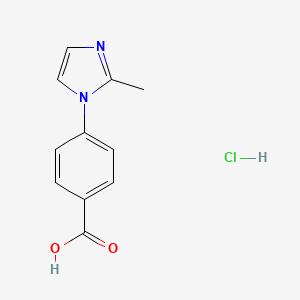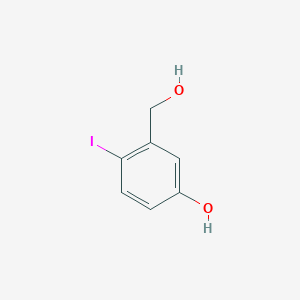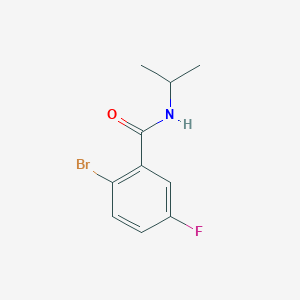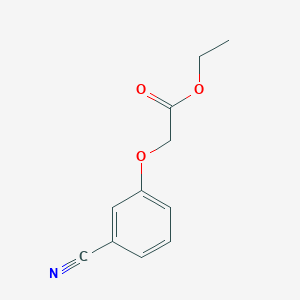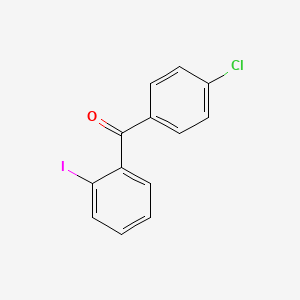
(R)-2-(Difenil((trietilsilil)oxi)metil)pirrolidina
Descripción general
Descripción
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a diphenylmethyl group and a triethylsilyl ether group
Aplicaciones Científicas De Investigación
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral auxiliary or ligand in asymmetric synthesis to induce chirality in target molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for the synthesis of bioactive compounds.
Material Science: The compound is explored for its use in the development of novel materials with specific properties, such as polymers and nanomaterials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl halides and a suitable base.
Protection with Triethylsilyl Ether: The hydroxyl group on the pyrrolidine ring can be protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group or the triethylsilyl ether group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Diphenylmethyl halides, triethylsilyl chloride, imidazole, pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrrolidines with various functional groups.
Mecanismo De Acción
The mechanism of action of ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine involves its interaction with molecular targets and pathways. As a chiral compound, it can interact with enzymes, receptors, and other biomolecules in a stereospecific manner, influencing their activity and function. The triethylsilyl ether group can act as a protecting group, modulating the reactivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine
- ®-2-(Diphenyl((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
- ®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Uniqueness
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the triethylsilyl ether group This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis
Propiedades
IUPAC Name |
[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUYVBRWOKYBZ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648960 | |
| Record name | (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100289-57-3 | |
| Record name | (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


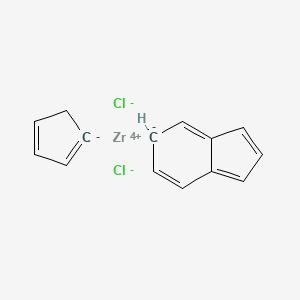
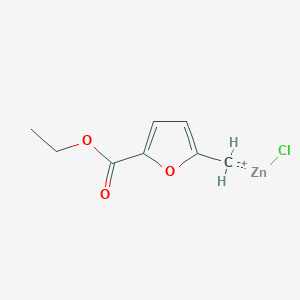

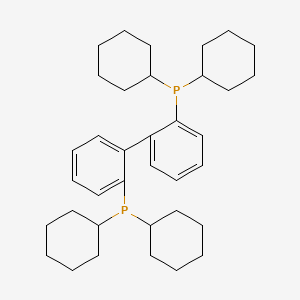

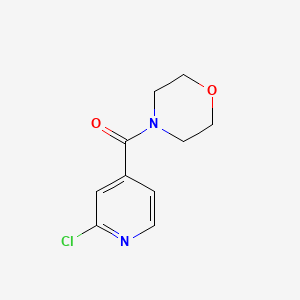
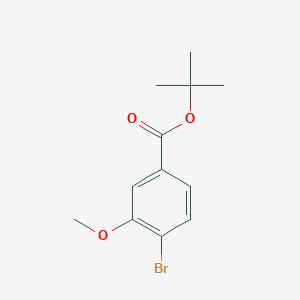

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)
